3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiophene and oxadiazole rings are aromatic, meaning they have a stable ring of delocalized electrons. The pyrrolidine ring is a type of amine, and the carbonyl group is a key feature of chromenones .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the electron-rich aromatic rings might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Scientific Research Applications
Anticancer Activity
Studies have explored the potential anticancer activity of compounds structurally related to "3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one." One study investigated the polymorphism of similar compounds, underlining the significance of their structural variation and intermolecular interactions, which could be pivotal in designing anticancer drugs. The polymorphic structures differ in their intermolecular interactions, affecting their potential anticancer activity (Shishkina et al., 2019).
Another area of research focuses on the synthesis of derivatives and their antimicrobial activities, which indirectly supports the exploration of their therapeutic applications. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities hint at their broader pharmacological potential, including anticancer properties (Bayrak et al., 2009).
Chemical Properties and Synthesis
The chemical and physical properties, including the synthesis of compounds containing the oxadiazole moiety and thiophene rings, have been extensively researched. These compounds exhibit interesting properties due to their unique structural features. For example, the one-shot photochemical synthesis of related compounds through the intramolecular coupling of the acetylenic group with the carbonyl center showcases innovative approaches to crafting complex molecules with potential scientific applications (Jindal et al., 2014).
Moreover, the exploration of the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents adds to the understanding of how structural modifications can enhance biological activity. This research emphasizes the importance of the tetrahydropyridine (THP) moiety in contributing to the compounds' anticancer activities, demonstrating the potential for developing new therapeutic agents (Redda & Gangapuram, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-19(14-10-12-4-1-2-5-15(12)26-20(14)25)23-8-7-13(11-23)17-21-18(27-22-17)16-6-3-9-28-16/h1-6,9-10,13H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSRLQZBOFJTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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